N1-THP Protection Status: Enabled Regioselectivity vs. Unprotected 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
The target compound carries a tetrahydro-2H-pyran-2-yl (THP) group at N1, which functions as an acid-labile protecting group that blocks tautomerization at the pyrazole NH and prevents N1-deprotonation side reactions during base-mediated SNAr or cross-coupling steps [1]. The unprotected analog, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0), lacks this protection and is susceptible to competing N1-alkylation, which can reduce yields in multi-step syntheses and generate undesired regioisomeric byproducts . In the broader pyrazolo[3,4-d]pyrimidine literature, N1-THP protection is explicitly employed to direct functionalization to the C4 and C6 positions, enabling predictable synthetic sequences [1].
| Evidence Dimension | N1 functional group status and synthetic regioselectivity enablement |
|---|---|
| Target Compound Data | THP-protected at N1 (CAS 1628055-64-0); enables sequential C6 SNAr without competing N1 reactivity |
| Comparator Or Baseline | Unprotected N1-H analog: 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0); free NH susceptible to deprotonation and N-alkylation side reactions |
| Quantified Difference | Qualitative: THP protection eliminates a competing reaction pathway. No quantitative head-to-head yield comparison available in published literature for this specific pair. |
| Conditions | Class-level inference from pyrazolo[3,4-d]pyrimidine synthetic methodology; THP protection strategy documented in US9617269 and related kinase inhibitor patents |
Why This Matters
For procurement decisions, the THP-protected form eliminates the need for an in-house protection step and reduces the risk of regioisomeric impurity formation, which is critical for medicinal chemistry programs requiring reproducible synthetic routes.
- [1] US Patent US9617269B2. N-substituted pyrazolo [3,4-D] pyrimidine ketone compound, and preparation process and use thereof. Published 2017-04-11. Describes THP as N1 protecting group enabling regioselective C4/C6 functionalization. View Source
